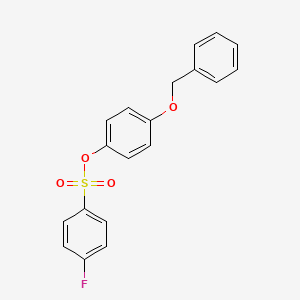

![molecular formula C17H25NO3S B2897232 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 2097901-13-6](/img/structure/B2897232.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

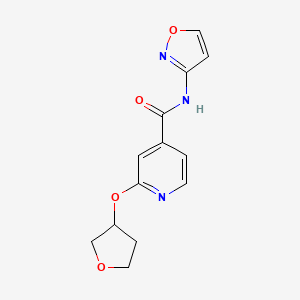

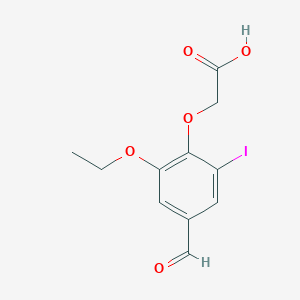

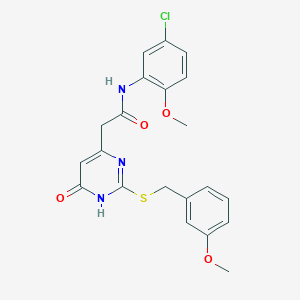

This compound is a sulfonamide derivative, which are often used in the synthesis of a variety of chemical products such as pharmaceuticals . The molecule contains a cyclohexenone moiety, which is a versatile intermediate used in the synthesis of a variety of chemical products .

Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclohexenone, a component of the molecule, can be prepared from phenol by Birch reduction .Chemical Reactions Analysis

Cyclohexenone, a component of the molecule, is known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For reference, cyclohexenone is a colorless liquid with a molecular weight of 96.1271 .Applications De Recherche Scientifique

Synthesis and Characterization

Research has focused on the synthesis and characterization of sulfonamide derivatives through combined experimental and quantum chemical approaches. Studies like those by Mahmood, Akram, and Lima (2016) have successfully synthesized sulfonamide derivatives and fully characterized them using various spectroscopic techniques and density functional theory calculations. These efforts aim to provide detailed structural and spectroscopic information, guiding spectral assignments and understanding the molecules' stability and electronic properties Mahmood, Akram, & Lima, 2016.

Electronic Properties and Molecular Dynamics

The electronic properties and conformational analysis of sulfonamide compounds have been a subject of interest, with studies calculating molecular quantities such as ionization potential, electron affinity, and electrophilicity index. These properties are crucial for predicting the stability and reactivity of the molecules. For example, the research by Mahmood et al. (2016) discusses how electronic properties like Mulliken atomic charges and HOMO-LUMO energy gaps indicate large intramolecular charge transfer within the molecules, suggesting significant substitution effects Mahmood, Akram, & Lima, 2016.

Biological Activities

Explorations into the biological activities of sulfonamide derivatives have been conducted, with some studies evaluating their potential as antimicrobial agents or enzyme inhibitors. For instance, research on the biological activity of certain N-sulfonyl derivatives has shown low activity against various bacteria and fungi but indicated bactericidal and fungicidal activity at certain concentrations Konovalova et al., 2021.

Enzyme Inhibitory Kinetics and Computational Studies

The enzyme inhibitory kinetics and molecular docking studies of sulfonamide compounds provide insights into their potential therapeutic applications, including Alzheimer’s disease. Studies such as those by Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, showing promising results for some derivatives Abbasi et al., 2018.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-11-17(19)8-6-5-7-9-17/h6,8,10,18-19H,5,7,9,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFAYBKKXSCWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCCC=C2)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)

![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)

![2-Cyclopropyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2897166.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)